Superior Breast Cancer Cell Line Cytotoxicity of Sideritoflavone Versus Xanthomicrol and 8-Methoxycirsilineol
In a head-to-head comparison across three breast cancer cell lines (MCF-7, HCC1937, JIMT-1) and one normal-like breast cell line (MCF-10A), sideritoflavone exhibited single-digit micromolar IC50 values in all cell lines, demonstrating markedly higher cytotoxicity than its co-isolated structural analogs. Xanthomicrol showed an IC50 between 50 and 100 µM, and 8-methoxycirsilineol was non-toxic at concentrations below 100 µM. The authors explicitly state that due to the clear difference in toxicity, only sideritoflavone was selected for further mechanistic studies [1]. This represents an approximate ≥10-fold greater potency for sideritoflavone relative to its closest methoxyflavone comparators.
| Evidence Dimension | Cytotoxicity (IC50) against breast cancer cell lines |
|---|---|
| Target Compound Data | IC50 = single-digit µM (reported as "highly toxic" with IC50 < 10 µM) across MCF-7, HCC1937, JIMT-1, and MCF-10A cell lines |
| Comparator Or Baseline | Xanthomicrol: IC50 between 50 and 100 µM; 8-Methoxycirsilineol: non-toxic at concentrations below 100 µM |
| Quantified Difference | Sideritoflavone IC50 is ≥5–10-fold lower than xanthomicrol; 8-methoxycirsilineol exhibits no measurable cytotoxicity below 100 µM |
| Conditions | MCF-7, HCC1937, JIMT-1 breast cancer cell lines; MCF-10A normal-like breast cell line; dose-response experiments yielding IC50 values |
Why This Matters
For oncology-focused research programs, sideritoflavone provides a single-digit micromolar cytotoxic tool compound, whereas xanthomicrol and 8-methoxycirsilineol are essentially inactive or weakly active at comparable concentrations, making sideritoflavone the only viable choice among the three for cell-killing endpoint studies in these breast cancer models.
- [1] Sotillo, W.S.; et al. Breast cancer cell line toxicity of a flavonoid isolated from Baccharis densiflora. BMC Complementary Medicine and Therapies 2021, 21, 202. DOI: 10.1186/s12906-021-03347-0. View Source
